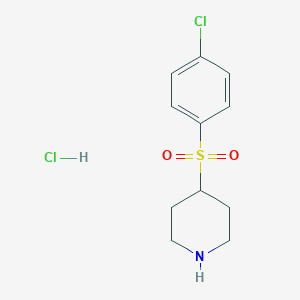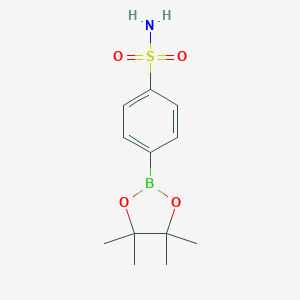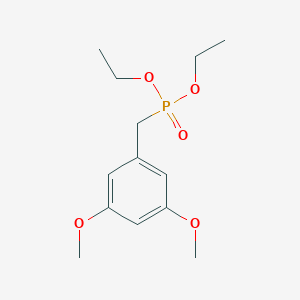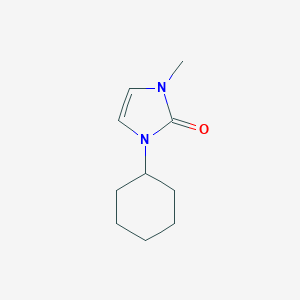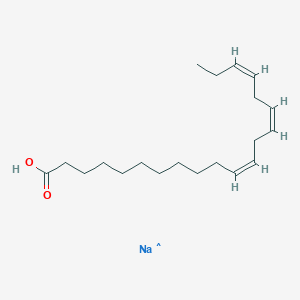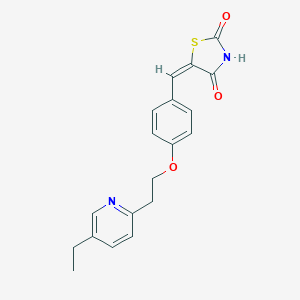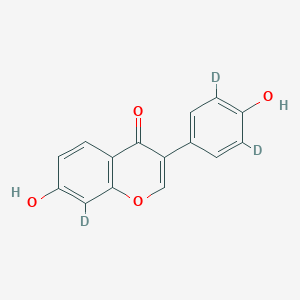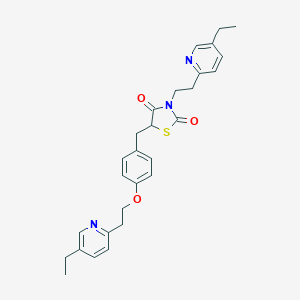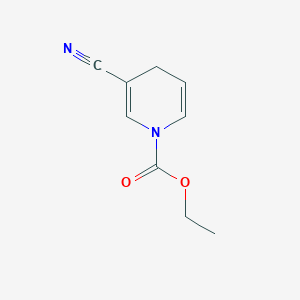
Ethyl 3-cyano-4H-pyridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-cyano-4H-pyridine-1-carboxylate is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains a pyridine ring and a cyano group. This compound has various applications in the field of chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of Ethyl 3-cyano-4H-pyridine-1-carboxylate is not well understood. However, it is believed that it acts by inhibiting the activity of certain enzymes that are involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation.
生化和生理效应
Ethyl 3-cyano-4H-pyridine-1-carboxylate has various biochemical and physiological effects. It has been shown to have anti-tumor activity in vitro and in vivo. It also has anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been shown to have anti-viral activity against the hepatitis C virus.
实验室实验的优点和局限性
One of the advantages of Ethyl 3-cyano-4H-pyridine-1-carboxylate is its versatility. It can be used as a starting material for the synthesis of various heterocyclic compounds and biologically active compounds. Moreover, it can be used as a ligand for the preparation of metal complexes that have potential applications in catalysis and material science. However, one of the limitations of Ethyl 3-cyano-4H-pyridine-1-carboxylate is its toxicity. It is a hazardous chemical and should be handled with care.
未来方向
There are several future directions for the research on Ethyl 3-cyano-4H-pyridine-1-carboxylate. One of the directions is the synthesis of new heterocyclic compounds and biologically active compounds using Ethyl 3-cyano-4H-pyridine-1-carboxylate as a starting material. Another direction is the preparation of new metal complexes using Ethyl 3-cyano-4H-pyridine-1-carboxylate as a ligand. Moreover, the mechanism of action of Ethyl 3-cyano-4H-pyridine-1-carboxylate should be further investigated to understand its biological activity better.
合成方法
Ethyl 3-cyano-4H-pyridine-1-carboxylate can be synthesized through several methods. One of the most common methods is the reaction of ethyl nicotinate with malononitrile in the presence of a base. The reaction produces Ethyl 3-cyano-4H-pyridine-1-carboxylate as the main product. Other methods include the reaction of 3-chloro-4-pyridinecarboxylic acid with ethyl cyanoacetate and the reaction of 3-cyano-4-pyridone with ethyl chloroformate.
科学研究应用
Ethyl 3-cyano-4H-pyridine-1-carboxylate has various applications in scientific research. It is used as a starting material for the synthesis of various heterocyclic compounds. It is also used as a building block for the synthesis of various biologically active compounds such as anti-tumor agents, anti-inflammatory agents, and anti-viral agents. Moreover, it is used as a ligand for the preparation of metal complexes that have potential applications in catalysis and material science.
属性
CAS 编号 |
103935-35-9 |
|---|---|
产品名称 |
Ethyl 3-cyano-4H-pyridine-1-carboxylate |
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC 名称 |
ethyl 3-cyano-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-4-8(6-10)7-11/h3,5,7H,2,4H2,1H3 |
InChI 键 |
BEFXESTWRIRVQW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CCC(=C1)C#N |
规范 SMILES |
CCOC(=O)N1C=CCC(=C1)C#N |
同义词 |
1(4H)-Pyridinecarboxylic acid, 3-cyano-, ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



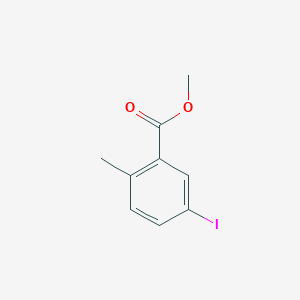
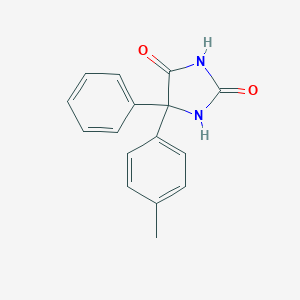
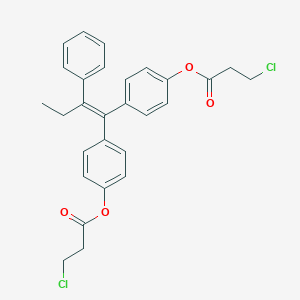
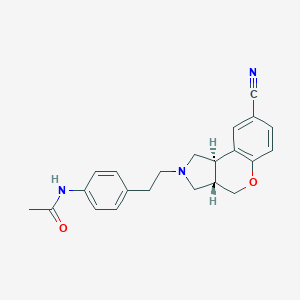
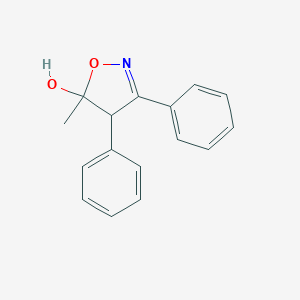
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)
